molecular formula C14H17N3 B4708524 [(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE

[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE

Cat. No.: B4708524
M. Wt: 227.30 g/mol
InChI Key: OTWAOBUVLIDZRG-UHFFFAOYSA-N
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Description

[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE is a compound that features a benzodiazole ring attached to a bis(prop-2-en-1-yl)amine group Benzodiazole derivatives are known for their diverse biological activities and are commonly used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE typically involves the reaction of a benzodiazole derivative with an appropriate amine.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the amine group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzodiazole oxides, while substitution reactions can produce various substituted benzodiazole derivatives.

Scientific Research Applications

[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE involves its interaction with specific molecular targets. The benzodiazole ring can bind to enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

    1H-Benzimidazole: Known for its broad range of biological activities, including antimicrobial and anticancer properties.

    1H-1,3-Diazole: Another heterocyclic compound with significant chemical and biological properties.

Uniqueness

[(1H-1,3-BENZODIAZOL-2-YL)METHYL]BIS(PROP-2-EN-1-YL)AMINE is unique due to its specific structure, which combines the benzodiazole ring with a bis(prop-2-en-1-yl)amine group. This unique structure may confer distinct biological activities and chemical reactivity compared to other similar compounds .

Properties

IUPAC Name

N-(1H-benzimidazol-2-ylmethyl)-N-prop-2-enylprop-2-en-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17N3/c1-3-9-17(10-4-2)11-14-15-12-7-5-6-8-13(12)16-14/h3-8H,1-2,9-11H2,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTWAOBUVLIDZRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)CC1=NC2=CC=CC=C2N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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